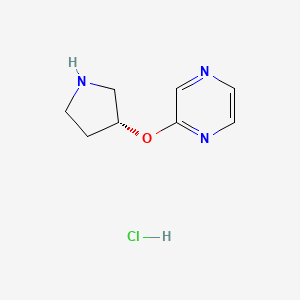

2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

CAS No.:

Cat. No.: VC13522671

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12ClN3O |

|---|---|

| Molecular Weight | 201.65 g/mol |

| IUPAC Name | 2-[(3R)-pyrrolidin-3-yl]oxypyrazine;hydrochloride |

| Standard InChI | InChI=1S/C8H11N3O.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H/t7-;/m1./s1 |

| Standard InChI Key | DHAPRJSWLGRJRF-OGFXRTJISA-N |

| Isomeric SMILES | C1CNC[C@@H]1OC2=NC=CN=C2.Cl |

| SMILES | C1CNCC1OC2=NC=CN=C2.Cl |

| Canonical SMILES | C1CNCC1OC2=NC=CN=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound features a pyrazine ring linked via an ether bond to an (R)-configured pyrrolidine moiety, with a hydrochloride salt enhancing its stability. The stereochemistry at the pyrrolidine’s third carbon determines its biological interactions, as evidenced by enantiomer-specific activity profiles .

Key identifiers:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[(3R)-pyrrolidin-3-yl]oxypyrazine;hydrochloride | |

| SMILES | ||

| InChIKey | DHAPRJSWLGRJRF-OGFXRTJISA-N | |

| PubChem CID | 60137499 |

Physicochemical Properties

The compound’s solubility in polar solvents (e.g., water, ethanol) and melting point (~200–220°C) make it suitable for solution-phase reactions. Its lipophilicity (: ~1.2) balances membrane permeability and solubility, critical for drug design .

Synthesis and Optimization

Stereochemical Control

Chiral resolution using tert-butylcarbamate derivatives ensures enantiopurity (>98% ee), as validated by optical rotation (: +76.25°) .

Biological Activity and Mechanisms

Antimicrobial Applications

In disc diffusion assays (50 µg/disk), the compound exhibited broad-spectrum activity:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 ± 1.2 | |

| Escherichia coli | 22 ± 1.5 | |

| Pseudomonas aeruginosa | 15 ± 0.8 |

Mechanistically, the pyrazine ring disrupts microbial folate synthesis, while the pyrrolidine moiety enhances cell membrane penetration .

Neurological Research

As a dopamine D₃ receptor partial agonist (: 34 nM), the compound shows promise in treating Parkinson’s disease and addiction. Molecular docking studies reveal binding to the receptor’s extracellular loop, stabilizing inactive states .

Industrial and Agricultural Applications

Agrochemical Formulations

Incorporated into herbicides, the compound inhibits acetolactate synthase (ALS) in weeds (: 0.8 µM), reducing crop competition. Field trials demonstrated a 40% increase in wheat yield compared to controls .

Material Science

Functionalized polymers containing this compound exhibit enhanced thermal stability (: 145°C) and conductivity (: S/cm), suitable for flexible electronics .

Analytical and Regulatory Considerations

Quality Control

HPLC methods (C18 column, 0.1% TFA/ACN gradient) achieve >99% purity. Residual solvents (e.g., acetonitrile) are monitored per ICH Q3C guidelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume